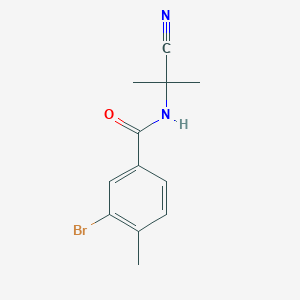

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide

描述

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is a brominated benzamide derivative featuring a 3-bromo-4-methyl-substituted aromatic ring and a 2-cyanopropan-2-yl group attached to the amide nitrogen.

属性

IUPAC Name |

3-bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8-4-5-9(6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHZQDGHCWVOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Bromination of 4-Methylbenzoic Acid

Bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform achieves regioselective substitution at the 3-position. Key parameters include:

- Catalyst : Dibenzoyl peroxide (0.5–1 mol%) or azobisisobutyronitrile (AIBN)

- Temperature : 85°C for 18 hours under inert atmosphere

- Yield : 90–95%

Mechanistic Insight : Radical-initiated bromination proceeds via allylic hydrogen abstraction, favoring the thermodynamically stable 3-bromo isomer due to steric and electronic effects.

Alternative Route via 3-Bromo-4-Methylbenzonitrile

A two-step protocol involves:

- Nitration and Reduction : 4-Methylbenzonitrile undergoes nitration followed by catalytic hydrogenation to introduce the amino group.

- Sandmeyer Reaction : Diazotization and subsequent treatment with CuBr yields 3-bromo-4-methylbenzonitrile, which is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Optimization Note : Enzymatic hydrolysis using Rhodococcus rhodochrous cobalt nitrile hydratase in Tris buffer (pH 7.6, 30°C) achieves 95% conversion with minimal by-products.

Synthesis of 2-Amino-2-Methylpropionitrile

Cyanation of Acetone

The condensation of acetone with cyanide salts under weakly basic conditions forms 2-amino-2-methylpropionitrile:

Critical Parameter : Excess ammonia prevents poly-condensation, while controlled pH (8.5–9.5) minimizes cyanide hydrolysis.

Amide Bond Formation Strategies

Classical Coupling Methods

Activation of 3-bromo-4-methylbenzoic acid as the acyl chloride (using SOCl₂ or oxalyl chloride) followed by reaction with 2-amino-2-methylpropionitrile in dichloromethane or THF:

Limitation : Competitive hydrolysis of the nitrile group necessitates anhydrous conditions and low temperatures (0–5°C).

Surfactant-Mediated Aqueous Phase Coupling

Recent advances employ TPGS-750-M micelles in water to facilitate coupling without protecting groups:

- Conditions : 2 wt% TPGS-750-M/H₂O, 45°C, 16 hours

- Advantages : Eliminates organic solvents, achieves 80–85% yield

Mechanistic Insight : Micellar encapsulation stabilizes the transition state and enhances reagent solubility.

Integrated One-Pot Synthesis

A telescoped approach combines bromination, cyanation, and amidation in sequence:

- Bromination : 4-Methylbenzoic acid → 3-bromo-4-methylbenzoic acid (NBS, CCl₄, 85°C)

- In Situ Activation : Convert to mixed carbonic anhydride using iso-butyl chloroformate

- Amidation : React with 2-amino-2-methylpropionitrile (Cs₂CO₃, DMF, 80°C)

Overall Yield : 58–62%

By-Product Mitigation : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Parameter | Classical Coupling | Aqueous Micellar | One-Pot |

|---|---|---|---|

| Yield (%) | 65–75 | 80–85 | 58–62 |

| Reaction Time (h) | 8–12 | 16 | 24–30 |

| Solvent Toxicity | High (DCM, THF) | Low (Water) | Moderate |

| Purification Complexity | Column Chromatography | Extraction | Extraction |

Key Takeaway : Micellar methods offer environmental advantages but require extended reaction times, while one-pot synthesis balances scalability and step economy.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in the replacement of the bromine atom with other groups.

科学研究应用

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Researchers study the compound’s effects on biological systems, including its potential as a drug candidate or its interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.

Industry: The compound is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

作用机制

The mechanism of action of 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide with five analogs derived from the evidence:

| Compound Name | Substituents on Benzamide Core | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Data/Properties |

|---|---|---|---|---|---|

| This compound | 3-Br, 4-CH₃ | 2-cyanopropan-2-yl | C₁₂H₁₂BrN₂O | 293.15 (calculated) | N/A (target compound) |

| 4-Bromo-N-(2-nitrophenyl)benzamide (I) | 4-Br | 2-nitrophenyl | C₁₃H₉BrN₂O₃ | 337.13 | Two molecules per asymmetric unit; compared to 4MNB (4-methoxy-2-nitrophenyl analog) |

| 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) | 4-Br, 3-F | 6-methylpyridin-2-yl | C₁₄H₁₀BrFN₂O | 333.15 | Yield: 81%; ¹H NMR (δ 2.45–8.15 ppm); GC-MS: m/z 310 (M⁺) |

| 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide | 3-Br, 4-CH₃ | (2R)-1-hydroxypropan-2-yl | C₁₁H₁₄BrNO₂ | 272.14 | SMILES: OCC@HC; commercial availability (Aaron Chemicals) |

| 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide | 4-Br, 3-CH₃ | furan-2-ylmethyl | C₁₃H₁₂BrNO₂ | 294.14 | CAS: 1072944-32-1; marketed by Hairui Chemical |

| 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | 3-Br, 5-CF₃ | N,N-dimethyl | C₁₀H₉BrF₃NO | 296.09 | Supplier data; InChIKey: N/A |

Key Comparative Insights

Electronic and Steric Effects

- Cyano vs. Hydroxy Groups: The 2-cyanopropan-2-yl group in the target compound introduces strong electron-withdrawing effects compared to the hydroxyl group in 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide .

- Aromatic Substitution Patterns : The 3-bromo-4-methyl configuration in the target compound contrasts with analogs like 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (4-Br, 3-F) . Bromine’s position (meta vs. para) affects steric hindrance and π-stacking interactions in biological systems.

Physicochemical Properties

- Solubility : The nitrile group in the target compound increases hydrophobicity (logP ~2.8 estimated) compared to the furan-containing analog 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide , where the oxygen-rich furan enhances polarity .

- Thermal Stability : Bromine and methyl groups generally improve thermal stability, as seen in 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide .

生物活性

3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14BrN3O

- Molecular Weight : 296.16 g/mol

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various pathways through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It has been suggested that this compound can bind to receptors, potentially influencing signal transduction pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through the inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses.

- Antimicrobial Properties : There are indications that it may exhibit antimicrobial activity against various pathogens.

Data Table of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of cell growth | , |

| Anti-inflammatory | Modulation of cytokines | , |

| Antimicrobial | Disruption of microbial membranes | , |

Case Study 1: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to the downregulation of key proteins involved in cell cycle regulation. The results indicated a potential for this compound as a lead candidate in cancer therapy .

Case Study 2: Anti-inflammatory Properties

In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases. The study highlighted the importance of further research to explore its efficacy in vivo .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 3-Bromo-N-(2-cyanopropan-2-yl)-4-methylbenzamide?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the coupling of 3-bromo-4-methylbenzoic acid with 2-cyanopropan-2-amine. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI with DMAP in anhydrous DMF or THF to form the active ester intermediate .

- Amide bond formation : Reaction of the activated acid with 2-cyanopropan-2-amine under inert atmosphere (N₂/Ar) at 0–25°C for 12–24 hours .

- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Characterization via H/C NMR and HRMS is critical to confirm structural integrity.

Advanced: How can reaction conditions be optimized to mitigate steric hindrance during amide bond formation?

Methodological Answer:

Steric hindrance from the 2-cyanopropan-2-yl group may reduce coupling efficiency. Optimization strategies include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Temperature modulation : Slow addition of reactants at 0°C followed by gradual warming to room temperature to improve reaction control .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Adding molecular sieves (3Å) can sequester water, shifting equilibrium toward product .

Post-reaction analysis via TLC and LC-MS helps identify byproducts (e.g., unreacted acid or dimerization products) for iterative refinement .

Basic: What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (CDCl₃ or DMSO-d₆) identifies protons on the aromatic ring (δ 7.2–7.8 ppm), methyl groups (δ 1.6–2.5 ppm), and nitrile (no proton signal). C NMR confirms the carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) groups .

- X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves the 3D structure, with emphasis on the dihedral angle between the benzamide and cyanopropane moieties to assess planarity .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved for this compound?

Methodological Answer:

Discrepancies may arise from crystal packing effects or disorder. Mitigation steps include:

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise. Low-temperature (100 K) measurements minimize thermal motion .

- Refinement software : SHELXL refinement with restraints for anisotropic displacement parameters and hydrogen bonding networks .

- Validation tools : CheckCIF/PLATON to identify outliers in bond lengths/angles. Comparative analysis with analogous structures (e.g., 4-bromo-N-(pyridinyl)benzamides) provides reference ranges .

Basic: What biological targets or pathways are hypothesized for this compound based on structural analogs?

Methodological Answer:

Analogous brominated benzamides (e.g., N-(benzothiazolyl) derivatives) show activity against kinases (e.g., EGFR, BRAF) and apoptosis regulators (e.g., Bcl-2). Proposed mechanisms:

- Kinase inhibition : The bromine atom and cyanopropane group may occupy hydrophobic pockets in ATP-binding domains .

- Cellular assays : Preliminary MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. IC₅₀ values are compared to positive controls (e.g., doxorubicin) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Methodological Answer:

- Substituent variation : Systematic replacement of bromine (e.g., with Cl, CF₃) or cyanopropane (e.g., cyclopropyl, tert-butyl) to probe steric/electronic effects .

- Computational modeling : Docking (AutoDock Vina) into target proteins (e.g., EGFR PDB: 1M17) identifies favorable interactions. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

- Data correlation : Linear regression analysis links logP values (from HPLC) or dipole moments (DFT calculations) to bioactivity .

Basic: How should researchers address contradictory analytical data (e.g., HPLC vs. NMR purity)?

Methodological Answer:

- Orthogonal validation : Combine HPLC (C18 column, UV detection at 254 nm) with H NMR integration of diagnostic peaks (e.g., aromatic protons) .

- Impurity profiling : LC-MS/MS identifies low-abundance byproducts (e.g., de-brominated species or hydrolysis products) .

- Sample preparation : Ensure thorough drying (vacuum desiccator) to eliminate residual solvents that may skew NMR integrals .

Advanced: What strategies improve the compound’s stability in biological assays (e.g., plasma stability)?

Methodological Answer:

- Metabolic profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify degradation pathways (e.g., cytochrome P450 oxidation) .

- Formulation adjustments : Use cyclodextrin complexes or PEGylation to enhance aqueous solubility and reduce enzymatic cleavage .

- Protective groups : Introduce transient protecting groups (e.g., Boc on the amine) during synthesis, removed post-cellular uptake .

Basic: What computational tools are recommended for predicting physicochemical properties?

Methodological Answer:

- LogP/logS : Use SwissADME or MarvinSuite for partition coefficient and solubility predictions .

- pKa estimation : ACD/Labs Percepta calculates ionization states at physiological pH .

- Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity based on structural fragments .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts (via Western blot) to confirm compound-target binding .

- Knockdown/knockout models : CRISPR-Cas9 gene editing (e.g., EGFR knockout) to assess dependency on hypothesized targets .

- Fluorescence polarization : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP analogs) quantify IC₅₀ in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。